molecular formula CH2Cl3P B14752622 Phosphonous dichloride, (chloromethyl)- CAS No. 2155-78-4

Phosphonous dichloride, (chloromethyl)-

Cat. No.: B14752622
CAS No.: 2155-78-4
M. Wt: 151.35 g/mol
InChI Key: JLUMKVGIQTWWKK-UHFFFAOYSA-N
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Description

Phosphonous dichloride, (chloromethyl)-, also known as chloromethylphosphonous dichloride, is an organophosphorus compound with the molecular formula CH₂Cl₃P. This compound is characterized by the presence of a phosphonous group bonded to a chloromethyl group and two chlorine atoms. It is a colorless liquid that is highly reactive and corrosive, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonous dichloride, (chloromethyl)-, can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with formaldehyde and hydrogen chloride. The reaction proceeds as follows:

[ \text{PCl}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2\text{Cl}_3\text{P} + \text{H}_2\text{O} ]

This reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of phosphonous dichloride, (chloromethyl)-, often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phosphonous dichloride, (chloromethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Phosphonous dichloride, (chloromethyl)-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in the development of flame retardants, plasticizers, and pesticides.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: It plays a role in the development of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonous dichloride, (chloromethyl)-, involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of stable products. Its reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom .

Comparison with Similar Compounds

Phosphonous dichloride, (chloromethyl)-, can be compared with other similar compounds such as:

    Methyldichlorophosphine (CH₃PCl₂): Similar in structure but with a methyl group instead of a chloromethyl group.

    Phosphonous dichloride, (methyl)- (CH₃PCl₂): Another organophosphorus compound with different reactivity and applications.

    Phosphonous dichloride, (dichloromethyl)- (CHCl₂PCl₂): Contains a dichloromethyl group, leading to different chemical properties and reactivity.

The uniqueness of phosphonous dichloride, (chloromethyl)-, lies in its specific reactivity due to the presence of the chloromethyl group, which makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

dichloro(chloromethyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3P/c2-1-5(3)4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUMKVGIQTWWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175885
Record name Phosphonous dichloride, (chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-78-4
Record name Phosphonous dichloride, (chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, (chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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